2-(Difluoromethoxy)isonicotinic acid

Medicinal Chemistry Physicochemical Properties Pharmacokinetics

Medicinal chemists require fluorinated building blocks with precise regiochemistry to balance lipophilicity and metabolic stability in lead optimization. 2-(Difluoromethoxy)isonicotinic acid (CAS 1211581-51-9) provides the unique 2-OCF₂H-4-COOH pyridine scaffold that cannot be substituted with trifluoromethoxy or picolinic acid regioisomers. The -OCF₂H group offers hydrogen-bond donating capacity, improved passive cell permeability, and enhanced liver microsome stability compared to -OCF₃ counterparts. Ideal for CNS and anti-infective programs requiring optimized physicochemical properties. Commercial supply at certified purity ensures reproducibility in both medicinal chemistry synthesis and agrochemical intermediate applications.

Molecular Formula C7H5F2NO3
Molecular Weight 189.118
CAS No. 1211581-51-9
Cat. No. B597304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)isonicotinic acid
CAS1211581-51-9
Synonyms2-(difluoroMethoxy)isonicotinic acid
Molecular FormulaC7H5F2NO3
Molecular Weight189.118
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)OC(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12)
InChIKeyUZXZLODCGSAFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Fluorinated Building Block Overview


2-(Difluoromethoxy)isonicotinic acid (CAS 1211581-51-9), also known as 2-(difluoromethoxy)pyridine-4-carboxylic acid, is a specialized fluorinated heterocyclic building block with molecular formula C₇H₅F₂NO₃ and molecular weight 189.12 g/mol . This compound belongs to the class of difluoromethoxy-substituted pyridinecarboxylic acids and is primarily employed as an advanced intermediate in the synthesis of bioactive molecules for drug discovery and agrochemical development . Its core structure consists of an isonicotinic acid scaffold bearing a difluoromethoxy (−OCF₂H) group at the 2-position of the pyridine ring .

Why Generic Pyridine Analogs Fail


Generic substitution with unsubstituted isonicotinic acid, picolinic acid regioisomers, or trifluoromethoxy analogs is not scientifically valid because the precise regio-positioning (2-substituted pyridine-4-carboxylic acid) and the physicochemical profile of the −OCF₂H group—including its unique hydrogen-bond donating capacity and distinct lipophilicity relative to −OCF₃—directly govern target binding, metabolic stability, and pharmacokinetic outcomes [1]. Research has demonstrated that −OCF₂H confers improved passive cell permeability and liver microsome stability compared to −OCF₃ counterparts [2]. Even structurally similar regioisomers such as 4-(difluoromethoxy)picolinic acid (CAS 1707365-38-5) differ fundamentally in substitution pattern (4-OCF₂H on picolinic acid vs. 2-OCF₂H on isonicotinic acid), which alters electronic distribution, pKa, and molecular recognition events .

Quantitative Differentiation Evidence


MW and Lipophilicity: −OCF₂H vs −OCF₃

2-(Difluoromethoxy)isonicotinic acid exhibits a molecular weight of 189.12 g/mol, which is approximately 18 Da (or ~9.5%) lower than the 207.11 g/mol of 2-(trifluoromethoxy)isonicotinic acid (CAS 1221171-98-7) . This mass reduction contributes to superior compliance with Lipinski's Rule of Five and improved ligand efficiency metrics . Critically, the −OCF₂H group provides distinct hydrogen-bond donating capability absent in the −OCF₃ analog, enabling unique binding interactions with biological targets [1].

Medicinal Chemistry Physicochemical Properties Pharmacokinetics

Metabolic Stability and Passive Permeability

While direct metabolic stability data for 2-(difluoromethoxy)isonicotinic acid itself is not publicly available, class-level evidence from structurally related systems demonstrates that −OCF₂H-bearing compounds exhibit superior passive cell permeability and liver microsome stability compared to their −OCF₃ analogs [1]. This advantage arises from the distinct electronic and steric properties of the difluoromethoxy group, which enhances bioavailability without the excessive lipophilicity that can cause metabolic liabilities [2].

Drug Metabolism Pharmacokinetics ADME

Regioisomeric Specificity in Synthesis

The regioisomer 4-(difluoromethoxy)picolinic acid (CAS 1707365-38-5) bears the −OCF₂H group at the 4-position of a picolinic acid scaffold, whereas 2-(difluoromethoxy)isonicotinic acid bears the −OCF₂H group at the 2-position of an isonicotinic acid scaffold (carboxylic acid at the 4-position) . This regioisomeric distinction results in different electronic environments, pKa values, and coupling partner compatibility in cross-coupling reactions, making them non-interchangeable for specific synthetic sequences [1].

Organic Synthesis Building Block Regiochemistry

Commercial Purity Benchmarks

Commercial suppliers offer 2-(difluoromethoxy)isonicotinic acid at standardized purity specifications of 95% and 98% [1], with batch-specific analytical data including NMR, HPLC, and GC available upon request . This contrasts with many custom-synthesized analogs that lack validated purity documentation, introducing experimental variability.

Quality Control Procurement Analytical Chemistry

Optimal Research Application Scenarios


Drug Candidates with Balanced ADME

This compound serves as a strategic building block for introducing the difluoromethoxy group into lead molecules where a balance of improved passive permeability and resistance to oxidative metabolism is desired [1]. The lower molecular weight (189.12 g/mol) and hydrogen-bond donating capacity of −OCF₂H make it particularly suitable for central nervous system (CNS) and anti-infective programs requiring optimized physicochemical properties [2].

Kinase Inhibitor and Antiviral Libraries

Fluorinated pyridine derivatives incorporating the −OCF₂H motif have demonstrated utility as versatile building blocks in the synthesis of kinase inhibitors and antiviral agents [3]. The 2-OCF₂H-4-COOH substitution pattern provides an ideal handle for amide bond formation and subsequent diversification, enabling rapid generation of compound libraries for hit-to-lead optimization .

Agrochemical Active Ingredients

Fluorinated pyridine carboxylic acids, including 2-(difluoromethoxy)isonicotinic acid and its derivatives, function as key intermediates in the synthesis of agrochemical active ingredients [4]. The −OCF₂H group enhances bioavailability and metabolic stability in plant and insect systems, improving field performance relative to non-fluorinated analogs .

Synthetic Methodology Development

This compound serves as a validated substrate for developing and benchmarking new synthetic methods for difluoromethoxylation of heteroarenes [5]. Its commercial availability at certified purity (95-98%) ensures reproducibility in methodology studies, and its carboxylic acid handle enables straightforward derivatization to esters or amides for further method validation [6].

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